8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol
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Overview
Description
NS383 is a synthetic organic compound known for its potent and selective inhibition of acid-sensing ion channels. These channels are involved in various physiological and pathological processes, including pain perception. NS383 has been extensively studied for its ability to inhibit acid-sensing ion channels containing specific subunits, making it a valuable tool in pain research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS383 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the pyrroloisoquinoline core.
- Introduction of the hydroxyimino group.
- Addition of the ethyl and phenyl groups.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of NS383 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
NS383 undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: The hydroxyimino group can also be reduced to form amine derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of NS383 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
NS383 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of acid-sensing ion channels.
Biology: Helps in understanding the role of acid-sensing ion channels in physiological and pathological processes.
Medicine: Investigated for its potential therapeutic effects in pain management, particularly in conditions like inflammatory and neuropathic pain.
Industry: Used in the development of new analgesic drugs and other therapeutic agents
Mechanism of Action
NS383 exerts its effects by selectively inhibiting acid-sensing ion channels containing specific subunits. These channels are responsible for transducing the excitatory actions of protons, leading to pain perception. By inhibiting these channels, NS383 can reduce pain signals, making it a valuable analgesic agent. The molecular targets include the subunits of acid-sensing ion channels, and the pathways involved are related to pain signaling and modulation .
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another inhibitor of acid-sensing ion channels but with a broader range of targets.
Acetaminophen: A common analgesic with a different mechanism of action.
Morphine: A potent analgesic with a different target and mechanism of action.
Uniqueness of NS383
NS383 is unique in its selective inhibition of acid-sensing ion channels containing specific subunits, making it more targeted and potentially with fewer side effects compared to other inhibitors. Its ability to reverse pathological pain-like behaviors without affecting motor function sets it apart from other analgesics .
Properties
IUPAC Name |
8-ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZKENYKWSYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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